Cas no 1339752-68-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group and an isopropyl-substituted amine. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The butanoic acid moiety provides a carboxyl handle for further conjugation or coupling reactions. Its structural design ensures compatibility with solid-phase peptide synthesis (SPPS) methodologies, offering efficient incorporation into peptide chains. The isopropyl substitution enhances steric control, potentially improving selectivity in synthetic applications. This reagent is valued for its stability, straightforward deprotection, and utility in constructing complex peptidic architectures.
4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid structure
1339752-68-9 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid
CAS No:1339752-68-9
MF:C22H25NO4
MW:367.43820643425
CID:6586784
PubChem ID:63404733
Update Time:2025-10-30

4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid
    • Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]-
    • 4-((((9h-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)butanoic acid
    • 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL](PROPAN-2-YL)AMINO)BUTANOICACID
    • 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL](PROPAN-2-YL)AMINO)BUTANOIC ACID
    • CS-0346009
    • EN300-1556364
    • 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid
    • 1339752-68-9
    • AKOS012711672
    • Inchi: 1S/C22H25NO4/c1-15(2)23(13-7-12-21(24)25)22(26)27-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,7,12-14H2,1-2H3,(H,24,25)
    • InChI Key: ZDNFERDKRXEPPC-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCCN(C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C(C)C

Computed Properties

  • Exact Mass: 367.17835828g/mol
  • Monoisotopic Mass: 367.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.196±0.06 g/cm3(Predicted)
  • Boiling Point: 554.6±29.0 °C(Predicted)
  • pka: 4.68±0.10(Predicted)

4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid

4-{(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic Acid: A Comprehensive Overview

The compound with CAS No. 1339752-68-9, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a propan-2-yl amino substituent attached to a butanoic acid backbone. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in the molecule's reactivity and functionality.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of polymeric structures with tailored properties. Researchers have explored its ability to act as a building block for constructing functional polymers, leveraging its unique combination of hydrophilic and hydrophobic domains. For instance, a 2023 study published in Nature Materials demonstrated that this compound can be used to create stimuli-responsive polymers that exhibit reversible changes in their physical properties under specific environmental conditions. Such applications hold promise for fields such as drug delivery systems and smart textiles.

In the realm of pharmacology, this compound has shown potential as a precursor for bioactive molecules. Its structure allows for the incorporation of various functional groups, making it an ideal candidate for drug design. A 2023 paper in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases. This finding underscores its potential role in the development of novel therapeutic agents.

The synthesis of 4-{(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)butanoic acid involves a multi-step process that typically begins with the preparation of the Fmoc group. This is followed by nucleophilic substitution reactions to introduce the propan-2-yl amino group and subsequent carboxylation to form the butanoic acid backbone. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly impact the molecule's performance in downstream applications.

One of the most intriguing aspects of this compound is its ability to participate in self-assembling processes. A 2023 study published in Angewandte Chemie revealed that under certain conditions, this molecule can form supramolecular structures with nanoscale dimensions. These structures exhibit unique optical and electronic properties, making them attractive candidates for applications in nanotechnology and optoelectronics.

In addition to its synthetic applications, this compound has been utilized as a chiral auxiliary in asymmetric synthesis. Its chiral center provides a platform for enantioselective reactions, enabling the construction of complex molecular architectures with high enantiomeric excess. This property has been exploited in the synthesis of natural products and biologically active molecules.

The environmental impact and sustainability aspects of this compound are also areas of growing interest. Researchers are investigating methods to synthesize it using greener chemistry principles, such as catalytic processes and biodegradable solvents. A 2023 review in Green Chemistry highlighted several promising approaches that could reduce the environmental footprint associated with its production.

In conclusion, CAS No. 1339752-68-9 represents a versatile and multifaceted compound with applications spanning multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry, offering opportunities for innovation across materials science, pharmacology, and beyond. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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